REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.[C:11]([CH2:13][C:14](OCC)=[O:15])#[N:12]>CN(C)C=O.C(OCC)(=O)C>[C:11]([CH2:13][C:14]([NH:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)=[O:15])#[N:12]
|
Name
|
|
Quantity
|
1.28 g
|
Type
|
reactant
|
Smiles
|
NCCC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
110 °C
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Type
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CUSTOM
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Details
|
The mixture is stirred at 110° C. for 4 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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WAIT
|
Details
|
at room temperature for 12 h
|
Duration
|
12 h
|
Type
|
WASH
|
Details
|
washed with 50 mL of an aqueous acid solution at pH=3
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is again extracted with 50 mL of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting viscous brown solid is then dissolved several times in toluene
|
Type
|
CUSTOM
|
Details
|
is evaporated
|
Type
|
WASH
|
Details
|
Finally, the solid is washed with dichloromethane and ether
|
Type
|
CUSTOM
|
Details
|
The product is isolated in the form of a pale brown solid with a yield of 65%
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C(#N)CC(=O)NCCC1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |